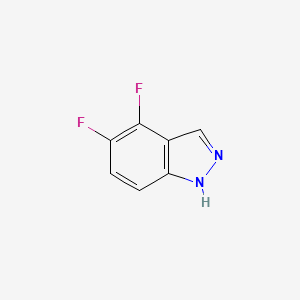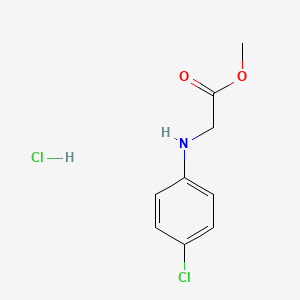![molecular formula C10H13F2NO B15235210 (1S,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B15235210.png)
(1S,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL is a chiral compound with significant interest in various scientific fields. This compound features a difluoromethyl group attached to a phenyl ring, which is further connected to a propanol backbone with an amino group. The stereochemistry of the compound is defined by the (1S,2R) configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL typically involves several steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the Difluoromethylated Intermediate:
Amino Group Introduction: The amino group can be introduced via reductive amination, where an appropriate ketone or aldehyde intermediate is reacted with an amine in the presence of a reducing agent.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired (1S,2R) configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for difluoromethylation and automated systems for chiral resolution to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Acyl chlorides, Alkyl halides
Major Products Formed
Oxidation: Ketone derivatives
Reduction: Alcohol derivatives
Substitution: Acylated or alkylated amino derivatives
Aplicaciones Científicas De Investigación
(1S,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (1S,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The amino group can form hydrogen bonds, further stabilizing the interaction with the target .
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL
- (1S,2R)-1-Amino-1-[4-(methyl)phenyl]propan-2-OL
- (1S,2R)-1-Amino-1-[4-(chloromethyl)phenyl]propan-2-OL
Uniqueness
The presence of the difluoromethyl group in (1S,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents .
Propiedades
Fórmula molecular |
C10H13F2NO |
|---|---|
Peso molecular |
201.21 g/mol |
Nombre IUPAC |
(1S,2R)-1-amino-1-[4-(difluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H13F2NO/c1-6(14)9(13)7-2-4-8(5-3-7)10(11)12/h2-6,9-10,14H,13H2,1H3/t6-,9-/m1/s1 |
Clave InChI |
CQTJIMJWTQPZLP-HZGVNTEJSA-N |
SMILES isomérico |
C[C@H]([C@H](C1=CC=C(C=C1)C(F)F)N)O |
SMILES canónico |
CC(C(C1=CC=C(C=C1)C(F)F)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B15235129.png)


![3-Acetamido-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B15235164.png)







![(2S)-1-[(3R)-3-[[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]amino]-4-hydroxy-2-methylbutan-2-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15235224.png)
![(1R,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL](/img/structure/B15235231.png)
